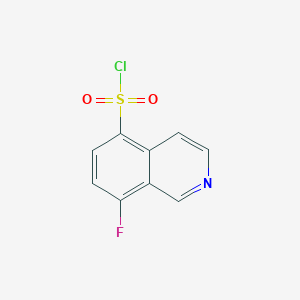

8-Fluoroisoquinoline-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoroisoquinoline-5-sulfonyl chloride is a chemical compound with the CAS Number: 1897737-67-5 . It has a molecular weight of 245.66 .

Synthesis Analysis

Fluorinated isoquinolines, including 8-Fluoroisoquinoline-5-sulfonyl chloride, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The InChI code for 8-Fluoroisoquinoline-5-sulfonyl chloride is 1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H . The molecular formula is C9H5ClFNO2S .Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Conformations :

- In a study examining derivatives of fluoroisoquinoline sulfonyl chloride, the molecular conformation of 4-fluoroisoquinoline-5-sulfonyl chloride was analyzed. It was observed that one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane, a result of minimizing the steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Copper-Catalyzed Sulfonylation :

- Research on copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, including the use of aryl sulfonyl chlorides as sulfonylation reagents, demonstrated the broad substrate scope of this method. This method was applied to synthesize potential fluorinated PET radioligands for 5-HT6 serotoninergic receptors (Li, Weng, Lu, & Chan, 2016).

- Another study developed a copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides. This reaction was noted for its moderate to good yields, excellent substrate tolerance, and processability in air (Qiao et al., 2015).

Synthesis and Characterization of Complexes :

- The synthesis and characterization of sulfonamides containing 8-aminoquinoline and their nickel(II) complexes were explored. The reaction between 8-aminoquinoline and various sulfonyl chlorides led to the formation of corresponding sulfonamides, which were then reacted with Ni(II) salts to form complexes. These complexes showed interesting spectroscopic and magnetic properties (Macías et al., 2002).

Fluorescence Studies :

- A study on the fluorescence of solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid revealed that complexes formed with transition elements do not fluoresce. This finding has potential applications in analytical methods for mixtures of cations, especially in small or dilute samples (Bishop, 1963).

DNA Interaction and Inhibition Studies :

- Copper(II) complexes with sulfonamide ligands, prepared through reactions involving 8-aminoquinoline and sulfonyl chlorides, were found to interact with DNA. Some complexes demonstrated the capability to degrade DNA in the presence of sodium ascorbate, making them potential candidates for studies in artificial chemical nucleases (Macías et al., 2007).

Orientations Futures

Fluorinated isoquinolines, including 8-Fluoroisoquinoline-5-sulfonyl chloride, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit various bioactivities and useful physical properties . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.

Propriétés

IUPAC Name |

8-fluoroisoquinoline-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIYNEAJQMZVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinoline-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)

![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)

![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)